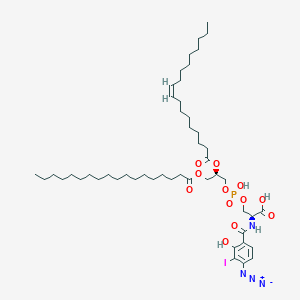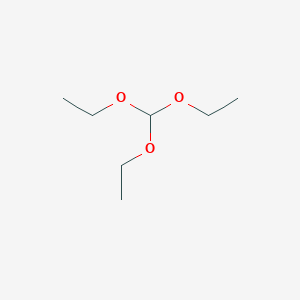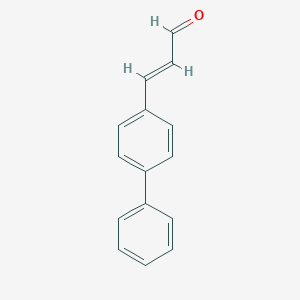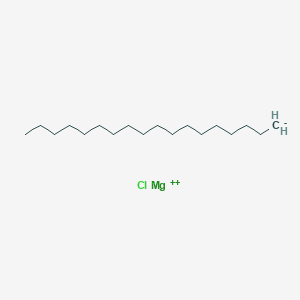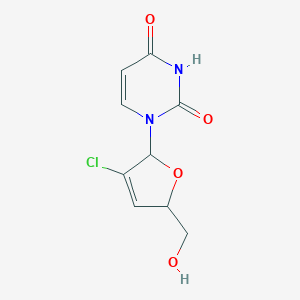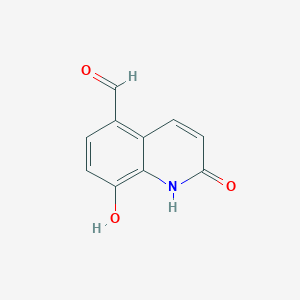
5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo-, is a chemical compound related to the quinoline family, which is known for its diverse chemical behavior and wide-ranging applications in organic synthesis and pharmaceuticals. Quinoline derivatives are important in the synthesis of various heterocyclic compounds due to their unique structural and electronic properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through several methods, including the Vilsmeier-Haack reaction, which is commonly employed for the synthesis of quinolinecarboxaldehyde compounds. For example, the synthesis of novel quinolinone derivatives has been described via the Vilsmeier-Haack reaction of acetylated quinoline precursors, showcasing the versatility of this method in generating complex quinoline structures (Ibrahim et al., 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This core structure is often modified with various functional groups, leading to a wide range of derivatives with diverse chemical properties. Structural elucidation is typically achieved through analytical and spectral data, including NMR and mass spectrometry.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including ring-opening and ring-closure reactions, which are significant for the synthesis of complex heterocyclic compounds. The chemical behavior of these compounds can be influenced by substituents on the quinoline nucleus, leading to a variety of products under different reaction conditions. For instance, the reaction of quinolinecarboxaldehyde with hydroxylamine hydrochloride under different conditions reveals its distinctive chemical behavior, resulting in a range of products due to ring-opening ring-closure (RORC) mechanisms (Ibrahim et al., 2013).
科学研究应用
Synthesis Methods
Various studies have documented the synthesis of quinoline and its derivatives. Tamura et al. (1982) explored the synthesis of 5-Hydroxy-l-ethyl-1,4-dihydrio-4-oxo-3-quinolinecarboxylic acids and their derivatives, which involved thermal cyclization of 3-oxocyclohexenylaminomethylenemalonates, followed by aromatization, ethylation, and hydrolysis of products. The 5-amino derivatives were prepared through aromatization of isoxazole intermediates (Tamura et al., 1982). Similarly, Xin et al. (1993) synthesized 1-amino-6-fluoro-1,4-dihydro-4-oxo-7-(substituted) piperazinyl-3-quinolinecarboxylic acids and their derivatives by reacting ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate with corresponding benzaldehydes, demonstrating the versatility of quinoline synthesis methods (Xin et al., 1993).
Degradation and Metabolism
Schwarz et al. (1989) researched the degradation of quinoline by different bacterial strains, which could utilize quinoline as the sole source of carbon, nitrogen, and energy. This study identified various degradation products of quinoline, proposing different degradation pathways for quinoline in microorganisms, hinting at the ecological relevance of quinoline derivatives (Schwarz et al., 1989).
Spectroscopic and Electrochemical Characterization
The study by Wantulok et al. (2020) presented a novel approach to synthesizing selected quinolinecarbaldehydes and characterizing them spectroscopically. The study compared classical synthesis methods and conducted computational studies to understand formylation transformations. Furthermore, the electrochemical properties of these compounds were investigated, revealing a strong correlation between chemical structure and reduction and oxidation potentials. This study highlights the importance of quinoline derivatives in various applications, including their potential in electrochemical sensors (Wantulok et al., 2020).
Luminescent Boron Complexes
Benelhadj et al. (2016) synthesized a series of luminescent boron complexes using 5-Quinolinecarboxaldehyde. These complexes, based on BODIPY dyes or original benzimidazole or phenanthroimidazole N^N chelates, exhibited intense emission bands upon photoexcitation, with photoluminescence quantum yields reaching up to unity. This research underscores the potential of quinolinecarboxaldehyde in crafting luminescent probes for various applications (Benelhadj et al., 2016).
属性
IUPAC Name |
8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-6-1-3-8(13)10-7(6)2-4-9(14)11-10/h1-5,13H,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNMPVCZLVKVJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)C=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218460 |
Source


|
| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |
CAS RN |
68304-21-2 |
Source


|
| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068304212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

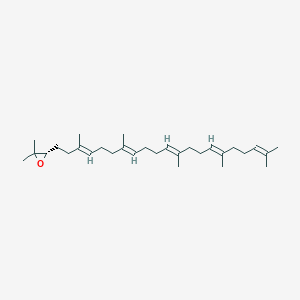

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)
![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)
![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)
